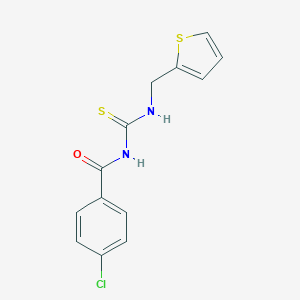![molecular formula C17H17N3O4S B250085 N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B250085.png)
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects through the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea in lab experiments is its potential as a therapeutic agent. This compound has been extensively studied for its potential use in the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea. One area of interest is the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in lab experiments. Additionally, there is a need for further investigation into the mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Finally, there is a need for more studies on the safety and toxicity of this compound, which will be important for its eventual use as a therapeutic agent.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. While there are still many unanswered questions regarding this compound, its potential as a therapeutic agent makes it a valuable tool for researchers in the field of medicine.
Métodos De Síntesis
The synthesis of N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea can be achieved through the reaction of 2-(4-morpholinylcarbonyl)phenyl isothiocyanate with 2-furoyl chloride. This reaction results in the formation of the desired compound, which can be purified through crystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(2-furoyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, antioxidant, and antitumor properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propiedades
Fórmula molecular |
C17H17N3O4S |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
N-[[2-(morpholine-4-carbonyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N3O4S/c21-15(14-6-3-9-24-14)19-17(25)18-13-5-2-1-4-12(13)16(22)20-7-10-23-11-8-20/h1-6,9H,7-8,10-11H2,(H2,18,19,21,25) |
Clave InChI |
WACWMFMFWLFBQF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
SMILES canónico |
C1COCCN1C(=O)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[2-(2-isopropylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250002.png)
![2-(2-methylphenoxy)-N-[3-(propionylamino)phenyl]propanamide](/img/structure/B250003.png)
![N-(4-{[(2-isopropylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B250004.png)

![N-(4-{[2-(2-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B250007.png)

![5-{2-[(Tert-butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250012.png)

![N-{[4-(dimethylsulfamoyl)phenyl]carbamothioyl}-3-(3-methylbutoxy)benzamide](/img/structure/B250017.png)
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)


![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
